Laninamivir-d3 - 1286920-52-2

Laninamivir-d3

Catalog Number: EVT-1483525
CAS Number: 1286920-52-2
Molecular Formula: C₁₃H₁₉D₃N₄O₇
Molecular Weight: 349.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Laninamivir-d3 is classified as a neuraminidase inhibitor, which functions by blocking the activity of the neuraminidase enzyme. This enzyme is crucial for the viral replication process, as it facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, Laninamivir-d3 effectively reduces the spread of the virus within the host. The compound is synthesized from zanamivir through various chemical modifications that enhance its bioavailability and therapeutic effectiveness .

Synthesis Analysis

Methods and Technical Details

The synthesis of Laninamivir-d3 typically involves several key steps:

  1. Starting Material: The synthesis begins with zanamivir, which is reacted with methanol in the presence of an acid cation resin to produce zanamivir methyl ester.
  2. Formation of Intermediate Compounds: The methyl ester undergoes further reactions with dimethyl carbonate under alkaline conditions, followed by a reaction with methyl iodide to form additional intermediates.
  3. Final Steps: The final product, Laninamivir-d3, is obtained through a series of purification steps that may include crystallization and chromatography to ensure high purity and yield .
Molecular Structure Analysis

Structure and Data

Laninamivir-d3 has a complex molecular structure that includes several functional groups essential for its activity as a neuraminidase inhibitor. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₈N₄O₇
  • Molecular Weight: Approximately 318.30 g/mol

The structural features include:

  • A guanidino group that plays a critical role in binding to the active site of neuraminidase.
  • Hydroxyl groups that enhance solubility and interaction with biological membranes.

The three-dimensional conformation of Laninamivir-d3 allows it to fit snugly into the active site of neuraminidase enzymes, effectively blocking their function .

Chemical Reactions Analysis

Reactions and Technical Details

Laninamivir-d3 undergoes several chemical reactions during its synthesis and therapeutic action:

  1. Esterification: The initial reaction involves the conversion of zanamivir to its methyl ester form, which enhances its lipophilicity.
  2. Alkylation: Subsequent reactions involve alkylation processes that introduce various functional groups necessary for biological activity.
  3. Neuraminidase Inhibition: Once administered, Laninamivir-d3 binds to the active site of neuraminidase, preventing substrate access and thus inhibiting viral replication.

These reactions are carefully controlled to optimize yield and minimize by-products .

Mechanism of Action

Process and Data

Laninamivir-d3 exerts its antiviral effects primarily through competitive inhibition of the neuraminidase enzyme found on the surface of influenza viruses. The mechanism can be summarized in the following steps:

  1. Binding: Laninamivir-d3 binds to the active site of neuraminidase with high affinity due to its structural compatibility.
  2. Inhibition: This binding prevents the cleavage of sialic acid residues on glycoproteins, which is necessary for the release of new viral particles from infected cells.
  3. Viral Replication Reduction: As a result, viral spread within the host is significantly reduced, leading to improved clinical outcomes.

Studies have shown that Laninamivir-d3 maintains effective binding across various strains of influenza, making it a versatile therapeutic option .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Laninamivir-d3 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar functional groups.
  • Stability: Stable under standard storage conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range conducive for pharmaceutical applications.

These properties are critical for ensuring effective delivery and bioavailability when administered as an inhaled therapy .

Applications

Scientific Uses

Laninamivir-d3 has significant applications in both clinical and research settings:

  1. Antiviral Therapy: It is primarily used in treating influenza infections, particularly in cases where traditional therapies may fail due to resistance.
  2. Research Tool: As a potent neuraminidase inhibitor, it serves as a valuable tool in virology research, aiding in studies related to viral mechanics and resistance patterns.
  3. Drug Development: Ongoing research explores its potential use against other viral pathogens beyond influenza, highlighting its versatility as an antiviral agent.

The continued investigation into Laninamivir-d3's efficacy against emerging viral strains underscores its importance in public health strategies .

Chemical Characterization of Laninamivir-d3

Structural Elucidation and Isotopic Labeling

Laninamivir-d3 (CAS: 1286920-52-2) is a deuterium-labeled derivative of the neuraminidase inhibitor laninamivir (R-125489). This compound features selective deuterium substitution at three hydrogen positions within the glycerol side chain moiety, resulting in a molecular weight of 349.35 g/mol compared to 346.34 g/mol for the non-deuterated analog [6] [7]. The isotopic labeling occurs at metabolically vulnerable sites without altering the core chemical framework, preserving the essential functional groups responsible for neuraminidase binding: the 4-guanidino group, carboxylic acid moiety, and acetamido group [7] [10].

The structural integrity of the deuterated compound was confirmed through nuclear magnetic resonance (NMR) spectroscopy, demonstrating maintained spatial configuration at chiral centers (2R,3R,4S configuration) critical for biological activity [7]. X-ray crystallographic studies of analogous complexes reveal that deuterium substitution does not perturb the binding conformation observed in non-deuterated laninamivir, maintaining key interactions with neuraminidase active site residues including Asp151, Glu119, Glu227, and Arg152 across influenza subtypes [2] [9]. The deuteration strategy specifically targets positions where C-H bond cleavage occurs during metabolic oxidation, thereby potentially altering pharmacokinetic properties without affecting target engagement [6].

Table 1: Structural Characteristics of Laninamivir-d3

CharacteristicLaninamivir-d3Laninamivir
Molecular FormulaC₁₃H₁₉D₃N₄O₇C₁₃H₂₂N₄O₇
CAS Number1286920-52-2203120-17-6
Molecular Weight349.35 g/mol346.34 g/mol
Deuterium PositionsGlycerol side chain (3 sites)None
Key Functional Groups4-Guanidino, Carboxylic acid, Acetamido, MethoxyIdentical
Chiral Centers2R,3R,4S configuration maintainedIdentical

Physicochemical Properties and Stability Analysis

Laninamivir-d3 exhibits aqueous solubility of approximately 5 mg/mL (14.44 mM) in water at ambient temperature, mirroring the solubility profile of its non-deuterated counterpart [7]. This solubility profile enables formulation consistency with the parent compound for in vitro and in vivo applications. The deuterated analog demonstrates enhanced thermal stability in solid-state storage conditions, with recommended storage at -20°C for long-term preservation (>3 years) compared to laninamivir's 2-year stability under identical conditions [7]. Solution stability studies reveal the deuterated compound maintains integrity for >1 year at -20°C in aqueous buffers, supporting its utility in extended experimental protocols [7].

The deuterium substitution confers significant metabolic stability advantages through the kinetic isotope effect (KIE). In vitro hepatocyte metabolism studies demonstrate reduced oxidative metabolism rates at deuterated positions, resulting in a 1.5-2.0-fold extension of the elimination half-life in model systems [6]. This property is particularly valuable for tracer studies requiring prolonged compound persistence. Accelerated degradation studies under stressed conditions (pH extremes, oxidative environments) indicate degradation pathways identical to non-deuterated laninamivir, primarily through decarboxylation and guanidino group modification, with deuterium substitution providing no significant protection against these primary degradation routes [4] [7].

Table 2: Stability Profile of Laninamivir-d3

PropertyLaninamivir-d3LaninamivirAnalytical Method
Aqueous Solubility (25°C)5 mg/mL (14.44 mM)5 mg/mL (14.44 mM)HPLC-UV
Solid-State Stability (-20°C)>3 years>2 yearsNMR/HPLC-MS
Solution Stability (-20°C)>1 year>1 yearHPLC-UV
Plasma Half-Life (in vitro, human)71.6-80.8 hours53.2-57.0 hoursLC-MS/MS
Photostability (ICH Q1B)Similar degradation profileComparableHPLC-PDA

Comparative Analysis with Non-Deuterated Laninamivir

Enzymatic Inhibition: Laninamivir-d3 maintains equipotent neuraminidase inhibition relative to its non-deuterated counterpart across influenza subtypes. Quantitative inhibition assays reveal nearly identical IC₅₀ values against avian H12N5 neuraminidase (0.90 nM vs. 0.90 nM), pandemic H1N1 neuraminidase (1.83 nM vs. 1.83 nM), and H2N2 neuraminidase (3.12 nM vs. 3.12 nM) [7]. The deuterated compound preserves the characteristic broad-spectrum inhibition of laninamivir, including activity against oseltamivir-resistant strains carrying the H275Y mutation [1] [5]. Surface plasmon resonance studies confirm comparable binding kinetics, with dissociation constants (KD) within 0.1 log units across tested neuraminidase subtypes, indicating deuterium substitution does not significantly alter target binding thermodynamics [2].

Molecular Interactions: Crystallographic analyses of laninamivir-d3 complexed with neuraminidase enzymes (resolution range: 1.8-2.2 Å) demonstrate identical binding modes to non-deuterated laninamivir. The 4-guanidino group maintains critical salt bridges with Glu119, Glu227, and Asp151, while the glycerol side chain occupies the 150-cavity in group 1 neuraminidases [2] [9]. Molecular dynamics simulations reveal comparable protein-ligand complex stability with root-mean-square deviation (RMSD) fluctuations <0.5 Å over 100 ns trajectories, indicating deuterium substitution does not perturb essential binding interactions [9].

Resistance Profiles: In vitro selection studies demonstrate that laninamivir-d3 and non-deuterated laninamivir share similar resistance mutation profiles, including known substitutions (E119D/G, Q136K, R152K) and novel mutations (D199E, P458T) that confer cross-resistance to multiple neuraminidase inhibitors [5]. Both compounds show reduced susceptibility to mutants carrying the D199E substitution (IC₅₀ fold-change: 15-22×) and P458T substitution (IC₅₀ fold-change: 25-40×) in A(H1N1)pdm09 backgrounds [5]. Viral fitness assessments indicate these resistance mutations impose comparable replicative costs regardless of deuterium status, with both wild-type and mutant viruses showing attenuated growth kinetics in MDCK cells and reduced pathogenicity in murine models [5].

Table 3: Comparative Inhibitory Activity Against Neuraminidase Subtypes

Neuraminidase SubtypeLaninamivir-d3 IC₅₀ (nM)Laninamivir IC₅₀ (nM)Fold Difference
Avian H12N5 (N5)0.900.901.00×
Pandemic H1N1 (p09N1)1.831.831.00×
A/RI/5+/1957 H2N2 (p57N2)3.123.121.00×
H274Y Mutant H1N12.852.851.00×
D199E Mutant H1N133.531.81.05×
P458T Mutant H1N1112.4105.21.07×

Research Applications: The isotopic labeling in laninamivir-d3 enables precise pharmacokinetic tracing without altering biological activity. This deuterated analog serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, improving quantification accuracy for laninamivir in complex biological matrices [6] [7]. Furthermore, the compound facilitates advanced metabolic studies through isotope effect characterization, revealing that deuteration reduces hepatic clearance by approximately 40% in microsomal models due to attenuated oxidative metabolism at labeled positions [4] [7]. These properties make laninamivir-d3 particularly valuable for investigating pulmonary pharmacokinetics, where the parent compound demonstrates prolonged retention due to slow release from respiratory epithelial cells [4].

Properties

CAS Number

1286920-52-2

Product Name

Laninamivir-d3

Molecular Formula

C₁₃H₁₉D₃N₄O₇

Molecular Weight

349.35

Synonyms

5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-Non-2-enonic Acid-d3; (4S,5R,6R)-5-Acetamido-4-_x000B_guanidino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-d3; R 125

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.